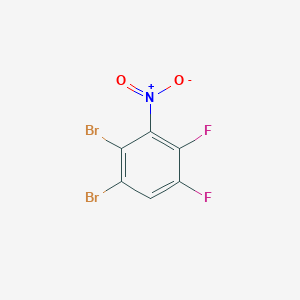

1,2-Dibromo-4,5-difluoro-3-nitrobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2-dibromo-4,5-difluoro-3-nitrobenzene often involves halogenation and nitration reactions. For instance, sterically hindered halogenated nitrobenzenes can be synthesized through aromatic nucleophilic substitution reactions, where halogen substituents are introduced to the benzene ring, followed by the addition of a nitro group (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is influenced by the size and electronegativity of the substituents. Electron diffraction studies, combined with quantum chemical calculations, have provided insights into the bond lengths, angles, and overall geometry of these molecules, revealing the impact of substituents on the molecular structure (Dorofeeva et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1,2-dibromo-4,5-difluoro-3-nitrobenzene and similar compounds typically showcase the reactivity of the nitro group and the halogen substituents. The presence of these groups can facilitate various nucleophilic substitution reactions, where the halogen atoms are replaced by other groups, or contribute to the compound's ability to undergo further nitration or reduction reactions (Plater & Harrison, 2023).

Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is extensively utilized in organic synthesis, acting as an intermediate for various transformations. Studies reveal its application in synthesizing valuable organic compounds, including those involved in regioselective bromination and halogen/metal permutation reactions. For instance, efficient methodologies leveraging this compound enable access to synthetically valuable dibromobenzenes, which are critical for reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011). Additionally, its involvement in studies examining the structural and computational aspects of nitrobenzene derivatives enriches our understanding of intermolecular interactions and energetics in crystalline states (Bosch, Bowling, & Speetzen, 2022).

Material Science and Sensing Applications

In material science, derivatives of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene find applications in the design and synthesis of metal-organic frameworks (MOFs). These MOFs exhibit luminescent properties making them suitable for sensing applications. A study highlighted the development of a zinc-based MOF using a nitrobenzene derivative, showcasing its potential as a highly sensitive sensor for detecting ions like Fe3+, Cr2O7^2−, and CrO4^2− in water, along with nitrobenzene in ethanol (Xu et al., 2020). This underscores the role of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene derivatives in fabricating materials that can detect environmental pollutants.

Environmental Science

The compound’s derivatives also contribute to environmental science, particularly in studies focused on the degradation of pollutants. Research on nitrobenzene degradation, for instance, utilizes zerovalent iron for the reduction of nitrobenzene to aniline, a process significant for treating industrial wastewater containing nitrobenzene and its derivatives (Mantha, Taylor, Biswas, & Bewtra, 2001). This highlights the environmental relevance of studies involving nitrobenzene derivatives.

Mécanisme D'action

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Propriétés

IUPAC Name |

1,2-dibromo-4,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)6(4(2)8)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVCXRRZIUMPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

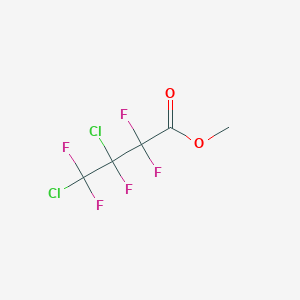

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278828 | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

CAS RN |

1481-57-8 | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1481-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)